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molecular formula C8H7N3S B8389703 1,3-Dihydro-1-(4-pyridyl)-2H-imidazole-2-thione

1,3-Dihydro-1-(4-pyridyl)-2H-imidazole-2-thione

Cat. No. B8389703
M. Wt: 177.23 g/mol
InChI Key: DRVRMNTUPBDSES-UHFFFAOYSA-N
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Patent
US04810800

Procedure details

An ethanolic solution of 5.9 g (0.028 mol) 1,3-dihydro-1-(4-pyridyl)-2H-imidazole-2-thione prepared in Example 8 is charged with 23.0 g Raney nickel and 10 ml concentrated ammonium hydroxide. The black slurry is refluxed for 2 hours, then filtered to remove the nickel catalyst. The ethanol is removed under vacuum and the product is extracted into CH2Cl2 (2×100 ml). Drying (NaSO4) and concentration gives the 1-(4-pyridyl)-1H-imidazole.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH:11]=[CH:10][NH:9][C:8]2=S)=[CH:3][CH:2]=1>[Ni].[OH-].[NH4+]>[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH:11]=[CH:10][N:9]=[CH:8]2)=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1C(NC=C1)=S
Name
Quantity
23 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The black slurry is refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the nickel catalyst
CUSTOM
Type
CUSTOM
Details
The ethanol is removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into CH2Cl2 (2×100 ml)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(NaSO4) and concentration

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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